3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features an imidazolidine-2,4-dione core structure with a 2,3-dihydro-1H-inden-5-yloxy substituent and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate, which can be synthesized through the reaction of 2,3-dihydro-1H-indene with an appropriate alkylating agent under basic conditions. This intermediate is then reacted with an imidazolidine-2,4-dione derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,3-dihydro-1H-inden-5-yloxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted imidazolidine derivatives.
Scientific Research Applications
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
- 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
Uniqueness
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-24-26(21-10-3-1-4-11-21,22-12-5-2-6-13-22)27-25(30)28(24)16-17-31-23-15-14-19-8-7-9-20(19)18-23/h1-6,10-15,18H,7-9,16-17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWYWAOYGYVFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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